molecular formula C12H14N2O B3156928 3-(Piperidin-4-yl)benzo[d]isoxazole CAS No. 84163-68-8

3-(Piperidin-4-yl)benzo[d]isoxazole

Cat. No. B3156928
CAS RN: 84163-68-8
M. Wt: 202.25 g/mol
InChI Key: KEIQPPQTKPFHLZ-UHFFFAOYSA-N
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Description

“3-(Piperidin-4-yl)benzo[d]isoxazole” is a chemical compound that has been identified as a potential and selective GlyT1 inhibitor . It has been found to be a privileged scaffold of atypical antipsychotic agents .


Synthesis Analysis

The synthesis of “3-(Piperidin-4-yl)benzo[d]isoxazole” involves several steps. For instance, 2-alkoxy-5-substituted benzoates were prepared by substitution reactions with alkyl halides or Mitsunobu reactions with alkyl alcohols. The substituted esters were then hydrolyzed by sodium hydroxide to afford the corresponding acids .


Molecular Structure Analysis

The molecular structure of “3-(Piperidin-4-yl)benzo[d]isoxazole” includes a benzisoxazole (a benzene-fused isoxazole) and a piperidine .


Chemical Reactions Analysis

The chemical reactions involving “3-(Piperidin-4-yl)benzo[d]isoxazole” include reactions with triflic anhydride, which converts the phenolic hydroxyl group into a trifluoromethylsulfonyloxy group. This group can then be coupled with 4-fluorophenylboronic acid or substituted by some alkyl amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Piperidin-4-yl)benzo[d]isoxazole” include a molecular weight of 238.72 and a density of 1.144g/cm3 .

Scientific Research Applications

Antimicrobial and Antifungal Activities

3-(Piperidin-4-yl)benzo[d]isoxazole and its derivatives have shown promising antimicrobial and antifungal activities. Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties, potentially leading to new classes of antimicrobial agents:

  • Antimicrobial and Antifungal Properties : A study synthesized derivatives of 3-(Piperidin-4-yl)benzo[d]isoxazole and evaluated their antimicrobial and antifungal properties, finding that some compounds showed good activity against various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
  • Thiourea and Urea Derivatives : Another study synthesized thiourea and urea derivatives of 3-(Piperidin-4-yl)benzo[d]isoxazole, which showed efficacy as antimicrobial and antioxidant agents, representing a new class of lead compounds (Sudhamani et al., 2015).

Antipsychotic Studies

Benzisoxazole derivatives, including 3-(Piperidin-4-yl)benzo[d]isoxazole, have been studied for their antipsychotic properties, particularly in the treatment of disorders associated with dopamine and serotonin receptors:

  • Dopamine D2 and Serotonin 5HT2 Receptors : Research focused on the synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole derivatives and evaluated their efficacy as antipsychotic drugs with minimal extrapyramidal symptoms (EPS), targeting dopamine D2 and serotonin 5HT2 receptors (Chandra & SharadaA, 2014).

Synthesis and Structural Characterization

Several studies have been conducted to synthesize and structurally characterize 3-(Piperidin-4-yl)benzo[d]isoxazole derivatives:

  • Novel Heterocycles Synthesis : A novel bioactive heterocycle derivative was synthesized from 3-(Piperidin-4-yl)benzo[d]isoxazole. The structural characterization included techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018).
  • Phosphoramidate Derivatives : Research on new phosphoramidate derivatives of 3-(Piperidin-4-yl)benzo[d]isoxazole revealed promising antimicrobial properties. The study involved synthesis and molecular docking studies (Sivala et al., 2020).

Safety And Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation. It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

3-piperidin-4-yl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIQPPQTKPFHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004428
Record name 3-(Piperidin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)benzo[d]isoxazole

CAS RN

84163-68-8
Record name 3-(Piperidin-4-yl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
Y Liu, L Guo, H Duan, L Zhang, N Jiang, X Zhen… - RSC Advances, 2015 - pubs.rsc.org
Regulation of glycine transporter 1 (GlyT1) activity is a currently investigated strategy in drug discovery for schizophrenia. This study developed a series of new 4-benzoylpiperidine …
Number of citations: 6 pubs.rsc.org
H Sudhamani, ST Basha, N Venkateswarlu… - Journal of Chemical …, 2015 - Springer
A new class of antimicrobial and antioxidant agents, based on thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole were synthesized by adopting a simple and …
Number of citations: 13 link.springer.com
MR Sivala, V Chintha, KM Potla… - Journal of Receptors …, 2020 - Taylor & Francis
A new class of phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were synthesized in good to excellent yields (78–96%) by an in situ, three-step process. All …
Number of citations: 8 www.tandfonline.com
SC SP, SA Chandrashekaraiah - Journal of Drug Delivery and …, 2014 - jddtonline.info
Blood Brian Barrier (BBB) is a physiologically and metabolically significant membrane that enables and limits the uptake of specific molecules by the brain, thus preserving the …
Number of citations: 1 jddtonline.info
SB Marganakop, RR Kamble, MS Sannaikar… - Journal of Molecular …, 2022 - Elsevier
Novel quinoline containing 3-piperazin-1-yl-benzo[d]isothiazole 4a and 4b and 3-piperidin-4-yl-benzo[d]isoxazole 5c were synthesized and characterized by spectral, single crystal …
Number of citations: 5 www.sciencedirect.com
PV Mahadimane - researchgate.net
The aim of the present study is to investigate the anticancer properties of newly synthesized benzisoxazole derivatives (S1‐S4) in Swiss albino mice against Ehrlich Ascites Carcinoma (…
Number of citations: 2 www.researchgate.net
MNC REDDY, KBC Sekhar - ijpbsonline.com
A high performance reverse phase liquid chromatographic method was developed for the determination of related substances, 6-Fluoro-3-(piperidin-4-yl) benzo [d] isoxazole …
Number of citations: 2 www.ijpbsonline.com
HK Kumara, DM Suyoga Vardhan… - Anti-Inflammatory & …, 2017 - ingentaconnect.com
Background: Studies on anti-inflammatory and antimicrobial agents remains a challenging and important area in medicinal chemistry research due to more toxic and rapid development …
Number of citations: 1 www.ingentaconnect.com
BS Priya, SN Swamy, KS Rangappa - Bioorganic & medicinal chemistry, 2005 - Elsevier
Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides 4(I–VI) were obtained by the condensation of different acid chlorides with 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole…
Number of citations: 79 www.sciencedirect.com
SBB Prasad, CS Anandakumar, AV Raghu… - Chemical Data …, 2018 - Elsevier
The title compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was prepared from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated for antiproliferative …
Number of citations: 14 www.sciencedirect.com

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